2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester

Description

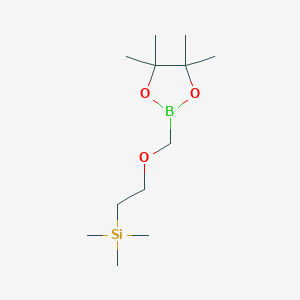

2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is a boronic ester derivative featuring a trimethylsilyl (TMS) group attached to an ethoxylmethyl chain. This compound is structurally distinct due to the combination of a silyl-protected ethoxyl moiety and the pinacol boronate group, which enhances its stability and utility in cross-coupling reactions. Boronic esters like this are pivotal in Suzuki-Miyaura couplings for constructing carbon-carbon bonds in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

trimethyl-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methoxy]ethyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3Si/c1-11(2)12(3,4)16-13(15-11)10-14-8-9-17(5,6)7/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNQQRNPZLDLQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)COCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester typically involves the reaction of trimethylsilyl-protected alcohols with boronic acid derivatives. One common method includes the reaction of 2-(Trimethylsilyl)ethoxylmethyl chloride with pinacol boronate under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form borane derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various boronic acids, borane derivatives, and substituted organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming biaryl compounds. These reactions involve the coupling of aryl halides with boronic acids or their derivatives to produce substituted aromatic compounds. The presence of the trimethylsilyl group enhances the solubility and stability of the boronic acid pinacol ester, facilitating smoother reaction conditions and higher yields.

Chan-Evans-Lam Reaction

Another significant application is in the Chan-Evans-Lam amination process, where boronic acid pinacol esters are converted into amines. This method is particularly valuable for synthesizing pharmaceuticals and agrochemicals, as it allows for the introduction of nitrogen-containing functionalities into complex organic molecules. The reaction conditions can be optimized to improve yields by using specific solvents and catalysts, such as copper acetate .

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo selective transformations makes it a valuable building block in medicinal chemistry. For instance, it can be utilized to synthesize anti-cancer agents and other biologically active molecules through strategic functionalization and coupling reactions.

Material Science

Polymer Chemistry

In material science, this compound can be employed in the synthesis of boron-containing polymers. These materials exhibit unique properties that can be exploited in various applications, including drug delivery systems and advanced coatings. The incorporation of boron into polymer structures can enhance their thermal stability and mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural Comparison with Analogous Boronic Esters

Substituent Variations

The compound’s closest structural analogs include:

- 2-Trimethylsilyl-1-ethylboronic acid pinacol ester : Lacks the ethoxylmethyl spacer, directly attaching the TMS group to the ethyl chain. This reduces steric bulk but may decrease hydrolytic stability .

- 3-(2-Trimethylsiloxyphenyl)-1-propylboronic acid pinacol ester : Substitutes the ethoxylmethyl group with a phenyl ring bearing a TMS-ether, altering electronic properties and reactivity in aryl couplings .

- 2-(tert-Butyl-dimethyl-silanyloxymethyl)oxazole-5-boronic acid pinacol ester : Features a bulkier tert-butyldimethylsilyl (TBS) group, which may hinder coupling efficiency but improve moisture resistance .

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Refractive Index | CAS RN |

|---|---|---|---|---|---|

| 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester (estimated) | C₁₃H₂₇BO₄Si | 294.25 | N/A | N/A | N/A |

| 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | C₁₁H₂₅BO₂Si | 228.21 | 97% | 1.431 | 165904-20-1 |

| 3-(2-Trimethylsiloxyphenyl)-1-propylboronic acid pinacol ester | C₁₈H₃₁BO₄Si | 334.34 | 95% | 1.4799 | 73995112 |

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

- The ethoxylmethyl-TMS group in the target compound likely enhances solubility in polar solvents (e.g., DMF, THF) compared to phenyl-substituted analogs, facilitating homogeneous reaction conditions .

- In contrast, 2-Trimethylsilyl-1-ethylboronic acid pinacol ester () shows moderate reactivity in couplings with aryl halides due to steric shielding of the boron center by the TMS group.

- Phenyl-TMS analogs (e.g., ) exhibit higher reactivity in aryl-aryl couplings due to resonance stabilization of the boronate intermediate .

Steric and Electronic Effects

Stability and Handling Considerations

- Moisture Sensitivity: Like most boronic esters, the compound is moisture-sensitive. However, the TMS group may slightly mitigate hydrolysis compared to non-silylated analogs (e.g., 2,4-dimethoxyphenylboronic acid pinacol ester in ) .

- Storage : Recommended at 0–6°C under inert atmosphere, similar to other pinacol boronic esters .

Biological Activity

2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound functions primarily as a reagent in organic synthesis and has been explored for various applications in drug development. Its unique structure allows it to interact with biological targets, making it a subject of interest in pharmacological studies.

Chemical Structure

The chemical formula for this compound is C_{12}H_{25}B_{1}O_{3}Si. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in the design of inhibitors and modulators.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.33 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The boronic acid group can reversibly bind to hydroxyl groups on proteins, potentially inhibiting enzymatic activity or modulating receptor functions. This property makes it a candidate for drug development targeting various diseases, including cancer and metabolic disorders.

Enzyme Inhibition Studies

Recent studies have demonstrated that boronic acids can act as effective enzyme inhibitors. For instance, research has shown that compounds similar to this compound inhibit serine proteases by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Case Studies

- Inhibition of Proteases : In vitro studies indicated that this compound inhibited the activity of specific serine proteases involved in cancer progression, suggesting its potential as an anticancer agent.

- Diabetes Research : Another study explored the use of boronic acid derivatives in modulating insulin signaling pathways, highlighting their role in glucose metabolism regulation.

Recent Investigations

- A study published in Journal of Medicinal Chemistry reported that boronic acids exhibit selective inhibition of certain kinases, which are crucial in cancer signaling pathways.

- Another investigation highlighted the use of this compound as a building block for synthesizing more complex molecules with potential therapeutic applications.

Comparative Analysis with Other Boron Compounds

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-(trimethylsilyl)ethoxylmethylboronic acid pinacol ester?

- Methodology : Boronic acid pinacol esters are typically synthesized via esterification of boronic acids with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under anhydrous conditions. For derivatives with silyl ether groups, protection of hydroxyl intermediates with trimethylsilyl chloride prior to boronic acid formation is common. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC or NMR.

Q. How should this compound be stored to maintain stability?

- Storage Protocol : Store at 0–6°C in a sealed, moisture-free container under inert gas. Avoid exposure to light, humidity, and oxidizing agents. Refrigeration is critical to prevent decomposition of the silyl ether and boronic ester moieties .

- Stability Data : Analogous pinacol boronic esters remain stable for >12 months under these conditions.

Q. What coupling reactions are feasible with this boronic ester?

- Applications : Primarily used in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides. For example:

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(dppf)Cl₂, K₃PO₄, THF/H₂O | 89 | Adapted from |

- Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃ or CsF) in degassed solvents. Microwave-assisted synthesis may enhance efficiency.

Advanced Research Questions

Q. How does the trimethylsilyl ethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The silyl ether acts as a protective group for hydroxyl moieties, enhancing solubility in non-polar solvents and sterically shielding the boronic ester. This can reduce side reactions (e.g., protodeboronation) but may slow transmetallation steps .

- Experimental Validation : Compare coupling yields with/without the silyl group using model substrates (e.g., 4-bromoanisole).

Q. What analytical techniques are optimal for characterizing this compound?

- Characterization Workflow :

NMR : ¹H/¹³C NMR for structural confirmation (e.g., δ ~1.3 ppm for pinacol methyl groups, δ ~0.1 ppm for Si(CH₃)₃).

HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺).

FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1250 cm⁻¹ (Si-C) .

Q. How does solvent polarity affect the stability of this compound?

- Stability Study :

| Solvent | Decomposition Rate (48 h, 25°C) | Observation |

|---|---|---|

| THF | <5% | Stable |

| DMSO | >30% | Rapid hydrolysis |

| Dichloromethane | 10% | Moderate degradation |

- Recommendation : Use aprotic solvents (THF, toluene) for reactions. Avoid DMSO due to boronic ester hydrolysis .

Q. Can this compound be used in tandem with other protecting groups for orthogonal functionalization?

- Case Study : Pairing with Boc-protected amines or Fmoc-protected carboxylic acids allows sequential deprotection. For example:

- Step 1 : Suzuki coupling with the boronic ester.

- Step 2 : TBAF-mediated cleavage of the silyl ether.

- Step 3 : Acidic removal of Boc groups .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.